N'-(2,3-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4S/c1-16-7-6-9-22(18(16)3)27-24(30)23(29)26-13-12-19-8-4-5-14-28(19)33(31,32)20-10-11-21(25)17(2)15-20/h6-7,9-11,15,19H,4-5,8,12-14H2,1-3H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACAUSNPDQZMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,3-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 373.49 g/mol
- CAS Number : Not available in the current literature.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its interaction with various biological targets, particularly in relation to neurological disorders and cancer therapy.
Research indicates that the compound may act as a dual inhibitor of specific enzymes and receptors involved in neurotransmission and tumor progression. Its structure suggests potential activity as a ligand for certain G-protein coupled receptors (GPCRs) and as an inhibitor of enzymes such as acetylcholinesterase (AChE).
1. Acetylcholinesterase Inhibition
One of the primary areas of investigation is the compound's ability to inhibit AChE, which is crucial for maintaining acetylcholine levels in the brain. Elevated AChE activity is associated with cognitive decline in neurodegenerative diseases like Alzheimer’s.
- In Vitro Studies : In studies conducted using rat brain homogenates, the compound demonstrated significant AChE inhibition with an IC50 value comparable to known inhibitors such as donepezil .
2. Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
Data Tables
In Silico Studies
Computational modeling has been employed to predict the binding affinity of this compound to various targets. Molecular docking studies suggest strong interactions with AChE and several GPCRs, indicating its potential as a lead compound for further development .
Toxicity Profile
Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity levels in vitro, although further investigations are required to confirm these findings in vivo.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to the ethanediamide (oxalamide) class, characterized by a central oxalamide linker (N-C(=O)-C(=O)-N). Below is a structural and functional comparison with analogous compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The 2,3-dimethylphenyl group in the target compound provides steric hindrance and increased lipophilicity compared to the trifluoromethylphenyl groups in and . This may enhance membrane permeability but reduce solubility .
Backbone Variations :
- Unlike the acetamide pesticides in (e.g., pretilachlor, alachlor), the target compound’s ethanediamide backbone is more rigid and may favor hydrogen bonding with biological targets .
- The piperidine-sulfonyl motif in the target compound distinguishes it from the simpler piperidine derivatives in , which lack sulfonyl groups and exhibit psychoactive effects .
Research Implications and Limitations
- Pharmacological Potential: The target compound’s sulfonyl-piperidine and dimethylphenyl groups suggest utility in designing protease inhibitors (e.g., HIV-1 protease) or kinase modulators, though empirical validation is needed.
- Data Gaps : Direct biological data (e.g., IC₅₀, binding assays) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs.
- Synthetic Challenges : The benzenesulfonyl-piperidine moiety may pose synthetic hurdles due to steric and electronic factors, unlike the indoline systems in and .
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodology : Key steps involve:
- Coupling reactions (e.g., amide bond formation between the ethanediamide backbone and substituted phenyl/piperidine groups) using activating agents like HATU or EDC .
- Sulfonylation of the piperidine ring under controlled pH (e.g., using 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Data : Typical yields range from 45–65% after optimization, with purity >95% confirmed by HPLC .
Q. How can structural ambiguities in the compound be resolved using spectroscopic and computational tools?
- Methodology :
- NMR (1H/13C): Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the piperidine, sulfonyl, and dimethylphenyl groups .
- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+ ion at m/z 488.18) .
- Computational validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrational modes .
Advanced Research Questions
Q. What computational strategies are recommended for predicting binding modes and pharmacokinetic properties?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors or cytochrome P450 enzymes. Focus on the sulfonamide and ethanediamide moieties as key pharmacophores .
- MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
- ADMET prediction : Employ SwissADME or ADMETlab to evaluate logP (~3.2), CNS permeability, and CYP inhibition risks .
Q. How can researchers address contradictions between in vitro bioactivity and in vivo efficacy data?
- Methodology :
- Metabolic stability assays : Test liver microsome clearance (human/rodent) to identify rapid degradation (e.g., via piperidine N-demethylation) .
- Prodrug modification : Introduce acetyl or PEG groups to the sulfonamide to enhance bioavailability .
- Toxicology screens : Use zebrafish models to assess off-target effects linked to the dimethylphenyl group .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies on this scaffold?
- Methodology :
- Substituent variation : Synthesize analogs with fluorinated (e.g., 4-CF3) or heterocyclic (e.g., pyridinyl) groups on the phenyl ring to modulate lipophilicity .
- Biological assays : Measure IC50 values against kinase targets (e.g., EGFR) using fluorescence polarization assays .
- Data analysis : Apply multi-parameter optimization (MPO) to balance potency, solubility, and metabolic stability .
Methodological Challenges and Solutions
Q. How can analytical methods be validated for detecting degradation products under stress conditions?
- Methodology :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile to resolve degradation products (e.g., sulfonic acid derivatives) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
- Process analytical technology (PAT) : Implement real-time FTIR monitoring during sulfonylation to track reaction completion .
- Design of experiments (DoE) : Optimize temperature (60–80°C) and catalyst loading (5–10 mol% Pd) using a central composite design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
